

CAY10746: A Technical Guide to ROCK1 vs. ROCK2 Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of **CAY10746**, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document provides a comprehensive overview of its inhibitory activity against ROCK1 and ROCK2, detailed experimental protocols for assessing its potency, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

CAY10746 demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating a slight preference for ROCK2.

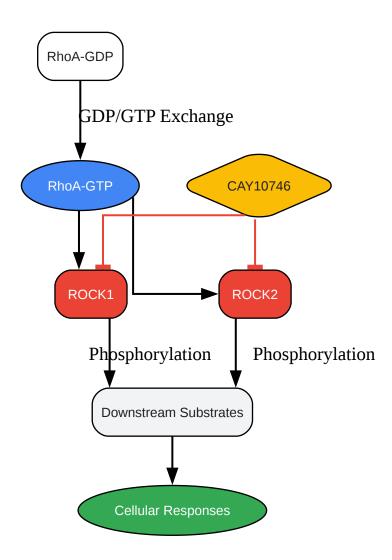
Target	IC50 (nM)
ROCK1	14
ROCK2	3

Data sourced from Zhao, L., et al. (2019).[1]

Signaling Pathway



The diagram below illustrates the canonical ROCK signaling pathway. Rho GTPases (like RhoA) are activated by upstream signals, leading to the activation of ROCK1 and ROCK2. These kinases then phosphorylate a variety of downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are pivotal in regulating cellular processes like smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. **CAY10746** exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2.



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Caption: The ROCK signaling pathway, illustrating the activation cascade and points of inhibition by **CAY10746**.

Experimental Protocols



The following protocols are based on the methodologies described in the primary literature for the characterization of **CAY10746**.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the general procedure for determining the IC50 values of **CAY10746** against ROCK1 and ROCK2.

Materials:

- Recombinant human ROCK1 and ROCK2 enzymes
- CAY10746 (dissolved in DMSO)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Substrate (e.g., Long S6K peptide)
- 384-well plates
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **CAY10746** in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the ROCK1 and ROCK2 enzymes and the substrate in kinase buffer to their optimal concentrations.
- Assay Reaction:
 - Add 2.5 μL of the diluted CAY10746 solution to the wells of a 384-well plate.

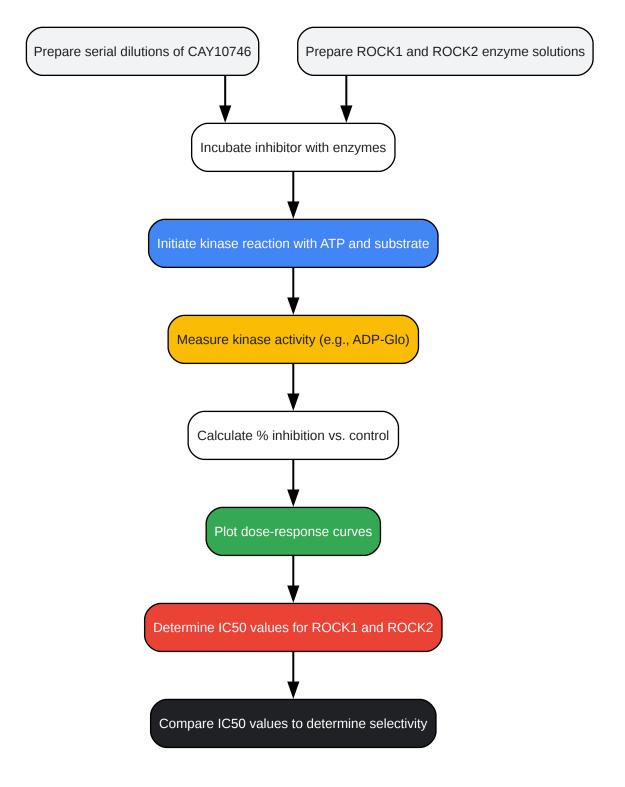


- Add 2.5 μL of the enzyme solution to each well.
- Incubate for 10 minutes at room temperature.
- \circ Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.
- Incubate for 1 hour at room temperature.
- · Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit according to the manufacturer's instructions.
 - Read the luminescence on a plate reader.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of CAY10746 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for determining the ROCK1 vs. ROCK2 selectivity of an inhibitor like **CAY10746**.





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Caption: A flowchart outlining the key steps in determining the IC50 and selectivity of a kinase inhibitor.



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References

- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models -PubMed [pubmed.ncbi.nlm.nih.gov]
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